Product packaging for Pseudohypericin(Cat. No.:CAS No. 55954-61-5)

Pseudohypericin

Cat. No.: B192201
CAS No.: 55954-61-5
M. Wt: 520.4 g/mol
InChI Key: NODGUBIGZKATOM-UHFFFAOYSA-N
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Description

Pseudohypericin (CAS 55954-61-5, Molecular Formula: C30H16O9, Molecular Weight: 520.44 g/mol) is a prominent naphthodianthrone naturally found in Hypericum perforatum (St. John's Wort) . This compound is a key subject of scientific investigation due to its diverse and potent biological activities. Researchers value this compound for its multifaceted applications in studying antiviral, antidepressant, and anti-inflammatory pathways . In virology research, this compound has demonstrated significant activity against a broad spectrum of viruses, including vesicular stomatitis virus (VSV), influenza virus, and herpes simplex (HSV-1 and HSV-2) . Its mechanism is believed to involve the inhibition of viral RNA synthesis, interfering with replication and leading to viral destruction . In studies related to the central nervous system, this compound, along with its congener hypericin, is considered a major contributor to the documented antidepressant effects of Hypericum perforatum extracts . Furthermore, research has illuminated its role in modulating inflammatory responses. This compound acts as a necessary component in the light-activated inhibition of lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production in macrophages . Recent in silico studies also suggest its potential to behave as an ATP-competitive inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT inflammatory signaling pathway . Additional research areas include its function as an inhibitor of protein kinase C (PKC) and dopamine-β-hydroxylase . Researchers should note that the bioactivity of this compound, particularly its antiviral and some anti-inflammatory effects, can be light-dependent . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H16O9 B192201 Pseudohypericin CAS No. 55954-61-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,11,13,16,18,20-hexahydroxy-5-(hydroxymethyl)-24-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H16O9/c1-7-2-9(32)19-23-15(7)16-8(6-31)3-10(33)20-24(16)28-26-18(12(35)5-14(37)22(26)30(20)39)17-11(34)4-13(36)21(29(19)38)25(17)27(23)28/h2-5,31,34-39H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODGUBIGZKATOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204541
Record name Pseudohypericin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Brown powder

CAS No.

55954-61-5
Record name Pseudohypericin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055954615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudohypericin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSEUDOHYPERICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ0U4663ZO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pseudohypericin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8107
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Chemical and Physical Properties of Pseudohypericin

Pseudohypericin is an aromatic polycyclic dione (B5365651) with the chemical formula C30H16O9 and a molar mass of 520.449 g·mol−1. wikipedia.orgcarlroth.com Its complex structure is closely related to hypericin (B1674126), differing by the presence of a hydroxymethyl group instead of a methyl group. researchgate.net

PropertyValue
Molecular Formula C30H16O9
Molar Mass 520.449 g·mol−1
Appearance Dark red - brown powder
Melting Point 300 °C
Boiling Point 994.7±65.0 °C at 760 mmHg
Flash Point 569.2±30.8 °C
Density 2.0±0.1 g/cm3
log P 4.5
CAS Number 55954-61-5

Data sourced from multiple references. wikipedia.orgcarlroth.comchemsrc.com

The stability of this compound has been a subject of investigation. Studies have shown that it is stable at -20 °C in darkness for extended periods. mdpi.com However, it is susceptible to degradation under the influence of higher temperatures, light, and the presence of pyridine, with light exposure being the most significant factor in its degradation. mdpi.com Comparatively, hypericin demonstrates greater stability in the presence of light. mdpi.com

Biosynthesis and Metabolic Pathways of Pseudohypericin

Proposed Polyketide Biosynthesis Pathway

The biosynthesis of pseudohypericin is widely accepted to follow a polyketide pathway. nih.gov This process begins with the condensation of one acetyl-CoA molecule with seven molecules of malonyl-CoA, which is catalyzed by a type III polyketide synthase (PKS). nih.govglobalsciencebooks.info This initial reaction forms a linear octaketide chain. nih.gov

This octaketide intermediate then undergoes a series of cyclization and aromatization reactions to form the core anthranoid structure. nih.gov The prevailing hypothesis suggests that multiple aldol (B89426) cyclizations convert the octaketide into emodin (B1671224) anthrone (B1665570). nih.govmdpi.com From this point, the pathway leads to the formation of both hypericin (B1674126) and this compound. The oxidative dimerization of emodin anthrone is a critical step, proposed to form emodin dianthrone, which then converts to protohypericin (B192192). nih.govmdpi.com A final, light-catalyzed reaction is thought to convert protohypericin to hypericin. researchgate.net It is presumed that the oxidation step leading to the this compound pathway occurs after the initial condensation reaction. researchgate.net

An alternative model suggests that the dimerization does not proceed through emodin dianthrone but instead involves an intermediate called penicilliopsin. nih.gov Further research also points to skyrin (B155860), rather than emodin or emodin anthrone, as a key intermediate, with its presence correlating with hypericin production in various Hypericum species. nih.govresearchgate.net

Enzymatic Steps and Key Enzymes in this compound Biosynthesis

Several key enzymes are essential for catalyzing the steps in this compound biosynthesis. Type III polyketide synthases (PKS) are fundamental to this process, as they are responsible for the initial condensation reactions that form the polyketide backbone. oulu.fi

Key Enzymes in this compound Biosynthesis

Enzyme Class Specific Enzyme Proposed Function Citation
Polyketide Synthase (PKS) Octaketide Synthase (OKS), encoded by HpPKS2 Catalyzes the condensation of acetyl-CoA and malonyl-CoA to form an octaketide chain, the initial precursor. nih.govnih.gov
Phenol Oxidative Coupling Proteins (POCP) POCP 1, 2, 3 Previously attributed to Hyp-1, these proteins are now thought to catalyze the oxidative dimerization of emodin anthrone or related precursors. nih.govmdpi.com
Thioesterase (TER) Not yet fully characterized Potentially involved in the cleavage of the CoA-thioester bond and cyclization of the octaketide. mdpi.comresearchgate.net
Berberine Bridge Enzyme (BBE)-like proteins Not yet fully characterized Implicated in the oxidative cyclization steps leading to the final naphthodianthrone structure. nih.govresearchgate.net

Initially, a protein named Hyp-1, with homology to pathogenesis-related (PR-10) proteins, was proposed as the key enzyme catalyzing the conversion of emodin to hypericin. researchgate.netfrontiersin.org However, subsequent research has challenged this, showing that Hyp-1 expression does not always correlate with hypericin accumulation. researchgate.netfrontiersin.org Instead, a new class of proteins, Phenol Oxidative Coupling Proteins (POCPs), which are also related to PR-10 proteins, are now considered the more likely candidates for this crucial oxidative dimerization step. nih.govmdpi.com The expression of HpPKS2, the gene encoding octaketide synthase, has been shown to be confined to the dark glands of H. perforatum, which are the primary sites of hypericin and this compound accumulation. nih.gov

Identification and Role of Precursors and Intermediate Metabolites

The biosynthesis of this compound relies on primary metabolites as initial building blocks and proceeds through a series of complex intermediate compounds.

The foundational precursors for the polyketide pathway are derived from primary metabolism. mdpi.com Acetyl-CoA serves as the starter unit, while malonyl-CoA provides the seven extender units for the growing polyketide chain. nih.govresearchgate.net These precursors are fundamental products of cellular respiration and fatty acid metabolism. mdpi.com

Precursors and Intermediates in this compound Biosynthesis

Compound Type Role in Pathway Citation
Acetyl-CoA Precursor Starter molecule for the polyketide chain. nih.govresearchgate.net
Malonyl-CoA Precursor Extender units for the polyketide chain. nih.govresearchgate.net
Octaketide Intermediate The linear polyketide chain formed by PKS. nih.gov
Emodin Anthrone Intermediate A key tricyclic intermediate formed from the cyclization of the octaketide chain. It is a precursor to both hypericin and this compound. nih.govresearchgate.net
Emodin Intermediate An oxidized form of emodin anthrone, also considered a potential precursor for dimerization. researchgate.net
Skyrin Intermediate A dimeric anthraquinone (B42736) proposed as a more direct precursor to hypericin than emodin, as its presence correlates strongly with naphthodianthrone production. nih.govresearchgate.net
Protohypericin Intermediate The immediate precursor to hypericin, formed through the oxidative coupling of anthrone units. It is converted to hypericin by light. researchgate.net

Emodin anthrone is widely considered the first major cyclic intermediate. researchgate.net From there, the pathway can diverge. One proposed route involves the oxidation of emodin anthrone to emodin. researchgate.net These two compounds are then thought to condense to form the dimeric structure. researchgate.net However, a more recent and strongly supported hypothesis suggests that skyrin, a dimer of two emodin anthrone-like units, is the central intermediate. nih.govresearchgate.net The detection of skyrin and its glucosides in hypericin-producing Hypericum species, often in the absence of emodin, lends significant weight to this theory. nih.gov The final steps are believed to involve the conversion of protothis compound (B150504) and protohypericin into this compound and hypericin, respectively. nih.gov

Transcriptomic and Proteomic Insights into Biosynthetic Regulation

Transcriptomic and proteomic analyses have provided a broader view of the complex regulatory network governing this compound biosynthesis. These approaches allow for the simultaneous study of thousands of genes and proteins, highlighting those that are differentially expressed in tissues that produce these compounds. nih.govresearchgate.net

Comparative transcriptome studies, analyzing mRNA from different tissues of Hypericum species, have been instrumental. By comparing the gene expression in dark gland-containing tissues (where hypericin and this compound are synthesized) with tissues lacking these glands, researchers have identified a suite of co-expressed genes. mdpi.com These analyses have successfully discovered new sequences homologous to octaketide synthase and enzymes involved in phenolic oxidative coupling, reinforcing their importance in the pathway. nih.gov For example, transcriptomic data has pinpointed three distinct POCP (Phenol Oxidative Coupling Protein) genes that are specifically upregulated in gland-containing tissues, suggesting they perform the function previously assigned to Hyp-1. mdpi.com

Furthermore, transcriptomic studies have identified genes potentially involved in transporting pathway intermediates across membranes, such as ABC transporters and major facilitator proteins, as well as genes related to the vesicular transport of the final products. mdpi.com Studies have also shown that environmental factors, such as temperature, can influence the expression of genes involved in the pathway. For instance, lower temperatures were found to enhance hypericin accumulation in H. perforatum, which correlated with the differential expression of 1584 genes, including those related to the biosynthesis pathway and stress responses. researchgate.netmdpi.com

Proteomic studies, which analyze the protein content of cells, complement transcriptomic data by confirming that the identified genes are translated into functional proteins. mdpi.comsemanticscholar.org While less common than transcriptomic analyses for this specific pathway, proteomics helps validate the presence of key enzymes and can reveal post-translational modifications that regulate enzyme activity. The integration of transcriptomic and proteomic data provides a powerful tool to construct a more complete model of how this compound biosynthesis is regulated at both the gene and protein level. semanticscholar.org

Advanced Analytical Methodologies for Pseudohypericin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying pseudohypericin from complex matrices like plant extracts and biological fluids. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high-performance liquid chromatography (UHPLC), are the most prevalently used techniques. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust method for the quantitative analysis of this compound. mdpi.com The most common approach involves reversed-phase (RP) chromatography, utilizing a C18 stationary phase to effectively separate the lipophilic naphthodianthrones. mdpi.com

Method development focuses on optimizing the mobile phase composition, flow rate, and detection parameters to achieve high resolution and sensitivity. Isocratic and gradient elution modes are both employed. A typical mobile phase consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous component, often a buffer like ammonium (B1175870) acetate (B1210297) or an acidified solution using phosphoric or formic acid to ensure sharp peaks. mdpi.comasianpubs.org For instance, one validated method uses a mobile phase of acetonitrile, methanol, and 10 mM ammonium acetate (pH 5.0) in a 54:36:10 (v/v/v) ratio. asianpubs.orgepa.gov Another reliable isocratic method consists of acetonitrile and 0.3% v/v phosphoric acid (90:10, v/v). nih.gov

Detection is most commonly performed using UV-Vis photodiode array (DAD) detectors set at a specific wavelength of 590 nm, where this compound and its structural relative, hypericin (B1674126), exhibit maximum absorbance. mdpi.comresearchgate.net Fluorescence detection is also a highly sensitive alternative, with one method using an excitation wavelength of 315 nm and an emission wavelength of 590 nm. nih.govnih.gov These methods have achieved low limits of quantitation, for example, 0.25 ng/mL for this compound in human plasma. nih.gov Validation studies confirm that developed HPLC methods are simple, rapid, and reproducible, with linear standard curves over relevant concentration ranges. nih.govcapes.gov.br

Table 1: Examples of HPLC Methods for this compound Analysis

Stationary PhaseMobile PhaseDetection MethodKey Findings/ApplicationReference
Reversed-Phase C18Acetonitrile:Methanol:10 mM Ammonium Acetate (54:36:10, v/v/v), pH 5.0UV at 590 nmValidated for quantification in Hypericum perforatum; linear range 10-80 µg/mL. asianpubs.orgepa.gov
Reversed-Phase C18Acetonitrile:0.3% v/v Phosphoric Acid (90:10, v/v)Fluorescence (Ex: 315 nm, Em: 590 nm) & UV (273 nm)Simultaneous determination of hypericins and hyperforin (B191548); linear range for this compound 0.35-1.6 µg/mL. nih.govcapes.gov.br
Reversed-Phase C18Isocratic elution with fluorimetric detectionFluorescenceQuantification in human plasma with a limit of quantitation of 0.25 ng/mL. nih.gov
Hypersil Gold RP18Ethyl acetate:Sodium dihydrogen phosphate (B84403) solution (pH 2):Methanol (39:41:160, v/v/v)UV at 590 nmPharmacopoeial method for determining total hypericins in various herbal products. ptfarm.pl

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering improved speed, resolution, and sensitivity. nih.govbiocompare.com This technology utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of operating at much higher pressures. nih.gov For this compound analysis, UHPLC provides faster run times and better separation from closely related compounds, such as protohypericin (B192192), protothis compound (B150504), and hypericin. mdpi.commdpi.com

A recently developed UHPLC method demonstrated superior performance over traditional HPLC by providing better-resolved peaks in a shorter analysis time. mdpi.com This method uses a binary mobile phase gradient, which is more sustainable than the ternary gradients often used in older HPLC methods. mdpi.com The enhanced sensitivity and resolution of UHPLC are particularly beneficial for accurately quantifying low levels of this compound in complex sample matrices. mdpi.comnih.gov The coupling of UHPLC with advanced detectors like mass spectrometers (UHPLC-MS) further enhances analytical capabilities, allowing for both precise quantification and confident identification. researchgate.net

Spectrometric Detection and Structural Elucidation Methods

While chromatography separates this compound, spectrometry is essential for its detection and definitive structural confirmation. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is a powerful technique for identifying this compound. nih.govsci-hub.st Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated or deprotonated molecules of the analyte, allowing for the determination of its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule. nih.gov For deeper structural insights, tandem mass spectrometry (MS/MS) is employed. This technique involves fragmenting the parent ion and analyzing the resulting product ions, which provides characteristic patterns that help in elucidating the compound's structure. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy offers a unique and powerful method for the structural elucidation of this compound. capes.gov.br One-dimensional ¹H NMR spectra provide a particularly distinctive signature for this compound. The peri hydroxyl protons of this compound are involved in strong intramolecular hydrogen bonds, causing their signals to appear in a significantly deshielded region of the spectrum, between 14 and 15 ppm. nih.govsci-hub.stcapes.gov.br These well-resolved signals in a spectral region with few other interferences allow for the facile identification and even direct quantification of this compound in complex mixtures, such as crude plant extracts, without requiring prior chromatographic separation. nih.govcapes.gov.br

Optimized Extraction and Sample Preparation Strategies for Research Purposes

The quality of analytical data for this compound is highly dependent on the efficiency and cleanliness of the extraction and sample preparation process. The primary source of this compound is plant material from Hypericum species, which must be processed to isolate the compound of interest from a multitude of other phytochemicals. brieflands.comwordpress.com

The process typically begins with drying and grinding the plant material to increase the surface area for solvent extraction. brieflands.comwordpress.com A common preliminary step involves pre-extraction with a nonpolar solvent like dichloromethane (B109758) or hexane (B92381) to remove chlorophyll (B73375) and other unwanted nonpolar compounds that can interfere with subsequent analysis. brieflands.comresearchgate.net

Several techniques are used for the main extraction of this compound, a polar compound. tudelft.nl

Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration. It is a rapid method, with one procedure using a methanol and acetone (B3395972) (2:1) mixture to achieve high extraction yields. brieflands.comwordpress.com

Maceration: This involves soaking the plant material in a solvent (e.g., ethanol) for an extended period. mdpi.com

Soxhlet Extraction: A more exhaustive but time-consuming method that uses continuous solvent reflux. Ethanol has been shown to be an effective solvent in this setup. tudelft.nl

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, significantly reducing extraction time. tudelft.nl

Following extraction, the crude extract is often concentrated and may undergo further purification. A common method involves column chromatography using silica (B1680970) gel to separate the hypericins from other extracted compounds. brieflands.comwordpress.com The final purified extract is then typically dissolved in a suitable solvent, such as the HPLC mobile phase, before injection for analysis. brieflands.com

Table 2: Comparison of Extraction Methods for this compound

Extraction TechniqueTypical SolventsKey AdvantagesReference
Ultrasonic-Assisted Extraction (UAE)Methanol:Acetone (2:1), EthanolRapid, efficient, high recovery rates. researchgate.netbrieflands.comwordpress.com
Soxhlet ExtractionEthanol, n-hexaneExhaustive extraction, but can be lengthy and thermally degrade compounds. researchgate.nettudelft.nl
MacerationEthanolSimple, requires minimal equipment. mdpi.com
Microwave-Assisted Extraction (MAE)EthanolVery fast, reduced solvent consumption. tudelft.nl

Methodologies for Assessing this compound Stability in Research Matrices

Understanding the stability of this compound in various research matrices (e.g., standard solutions, plant extracts, biological fluids) is critical for ensuring the accuracy of analytical results and for defining appropriate storage conditions. researchgate.netnih.gov Stability studies typically involve exposing the sample matrix containing this compound to different environmental conditions over time.

Key factors investigated include temperature and light. Research has shown that this compound is particularly susceptible to degradation when exposed to light and higher temperatures. researchgate.net Light exposure is considered the most aggressive factor leading to its degradation. researchgate.net Conversely, this compound solutions demonstrate good stability when stored at -20°C in the dark, with one study showing stability for up to 140 days under these conditions. researchgate.net In a comparative study, the decay of this compound was lowest at -20°C and highest at 40°C with 75% relative humidity. nih.gov

The methodology for these stability assessments involves analyzing the concentration of this compound at set time intervals using a validated stability-indicating method, most commonly HPLC with DAD detection. researchgate.netnih.gov By comparing the concentration to a baseline measurement (time zero), the rate and extent of degradation under each condition can be determined. nih.gov Such studies are essential for establishing reliable protocols for sample handling and storage in all research involving this compound. nih.gov

Pharmacological Activities and Therapeutic Potential

Antiviral Efficacy and Associated Research

Pseudohypericin has demonstrated notable activity against a spectrum of enveloped viruses. researchgate.net Its mechanism of action is often linked to its ability to interfere with viral components and replication processes, a characteristic that is sometimes enhanced by the presence of light.

Initial interest in the antiviral properties of this compound was significantly sparked by its activity against retroviruses. bibalex.org Research has shown that both hypericin (B1674126) and this compound possess antiretroviral capabilities. pnas.org These compounds have been found to be effective in preventing diseases induced by retroviruses in animal models. aphios.com

Studies have indicated that this compound can interfere with the retroviral infection and replication cycle at multiple stages. pnas.org One proposed mechanism involves the disruption of the assembly or processing of intact virions from infected cells. pnas.orgaphios.com Electron microscopy has revealed that treatment can lead to the production of viral particles with immature or abnormally assembled cores. pnas.org This suggests an interference with the processing of gag-encoded precursor polyproteins. pnas.org Consequently, the viral particles released from treated cells show no detectable reverse transcriptase activity. pnas.org

Furthermore, this compound, along with hypericin, can directly inactivate mature, properly assembled retroviruses. pnas.org In studies involving the Friend virus, which causes erythroleukemia in mice, both compounds significantly prolonged survival. pnas.org Research has also shown that even infrequent administration of this compound can markedly suppress viremia induced by the LP-BM5 murine immunodeficiency virus. pnas.org

Antiviral Activity of this compound Against Retroviruses
VirusModelObserved EffectReference
Human Immunodeficiency Virus (HIV)In vitroInactivates mature virions and interferes with viral assembly/shedding. bibalex.orgaphios.com
Friend VirusIn vivo (mice)Significantly prolonged survival from virus-induced leukemia. pnas.org
LP-BM5 Murine Immunodeficiency VirusIn vivo (mice)Markedly suppressed viremia with infrequent dosage. pnas.org

The antiviral spectrum of this compound extends beyond retroviruses to include other significant human pathogens. Research has confirmed its activity against viruses such as Herpes Simplex Virus (HSV) and, more recently, SARS-CoV-2. nih.govgoogle.com

In the context of the COVID-19 pandemic, studies investigated the efficacy of Hypericum perforatum extracts and its constituents against SARS-CoV-2. nih.govnih.govnews-medical.net This research identified this compound, alongside hypericin, as a key contributor to the extract's potent antiviral activity. nih.govresearchgate.net In vitro studies using a pseudo-typed vesicular stomatitis virus (VSV) carrying the SARS-CoV-2 spike protein demonstrated that this compound could block the virus's entry into host cells. nih.gov Further experiments with infectious SARS-CoV-2 confirmed its ability to inhibit viral infection. nih.gov For instance, one study found that this compound had an IC50 of 20,036 pg/mL against SARS-CoV-2 in Vero cells. nih.gov

This compound has also shown unequivocal and strong antiviral activity against Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2). google.com Its efficacy has been noted in various in vitro studies, highlighting its potential as a therapeutic agent for herpetic infections. aphios.comgoogle.com

Antiviral Activity of this compound Against Other Pathogens
VirusModelKey FindingReference
SARS-CoV-2In vitro (Vero cells)Inhibited viral infection with a noted IC50 value. Contributes significantly to the antiviral effect of Hypericum perforatum extract. nih.gov
Herpes Simplex Virus (HSV-1, HSV-2)In vitroDemonstrated strong antiviral activity against both types. google.com
Vesicular Stomatitis Virus (VSV)In vitroShowed strong antiviral activity. google.com
Influenza VirusIn vitroExhibited antiviral activity. google.com

A significant aspect of this compound's antiviral mechanism is its direct virucidal action, particularly against enveloped viruses. researchgate.net This effect is often dependent on the presence of light, a characteristic shared with hypericin. nih.gov The proposed mechanism suggests that the activity of these compounds is dependent on the viral envelope, as they can block the propagation of multiple enveloped viruses but not non-enveloped ones. nih.gov

Research indicates that this compound can directly inactivate virions, likely by targeting membrane components. pnas.orgnih.gov This action can involve the destruction of the virion or the disruption of its surface proteins, which are crucial for attaching to and entering host cells. nih.gov This direct interaction with the virus particle can prevent infection from the outset. Studies on SARS-CoV-2 have provided evidence that Hypericum perforatum and its active ingredients may have a direct virus-blocking effect on the virus particles. nih.govresearchgate.net This virucidal activity is a key feature of its broad-spectrum antiviral potential.

Antidepressant-Related Properties and Neuropharmacological Studies

Studies have shown that fractions of Hypericum perforatum extract containing both hypericin and this compound are active in animal models of depression, such as the forced swimming test in rats. nih.gov Interestingly, the isolated compounds were not as effective when administered alone in suspension, suggesting that their solubility and bioavailability are crucial for their antidepressant activity. nih.gov The presence of other compounds in the extract, such as procyanidins, appears to increase the solubility of hypericin and this compound, thereby enhancing their in vivo effects. nih.gov

The antidepressant effects of Hypericum perforatum extracts are thought to be mediated through the modulation of various neurotransmitter systems. nih.gov While much of the research has focused on hyperforin's ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine (B1211576), studies also suggest a role for naphthodianthrones in these pathways. nih.govnih.gov

Research into the specific mechanisms of this compound has indicated an involvement with the dopaminergic system. nih.gov In studies where the anti-immobility effect of solubilized hypericin and this compound was observed in the forced swimming test, this effect was antagonized by the dopamine antagonist sulpiride. nih.gov This suggests that the antidepressant-like action of this compound may be, at least in part, mediated through dopaminergic pathways. nih.gov Some studies have suggested that hypericin can inhibit the reuptake of serotonin, dopamine, and norepinephrine, contributing to its antidepressant effects. nih.gov While the precise and individual role of this compound in modulating these neurotransmitter pathways requires further elucidation, the available evidence points towards its active participation in the neuropharmacological effects of St. John's Wort. nih.govnih.gov

Corticotropin-Releasing Factor Receptor Antagonism Studies

Corticotropin-releasing factor (CRF), also known as corticotropin-releasing hormone (CRH), is a key mediator of the body's stress response through the hypothalamic-pituitary-adrenal (HPA) axis. Antagonists of CRF receptors are being investigated for their potential in treating stress-related disorders like anxiety and depression by blocking the downstream effects of CRF, such as the release of adrenocorticotropic hormone (ACTH) and cortisol wikipedia.orgrxlist.com. While research into CRF receptor antagonists is an active field, with several compounds being evaluated for various conditions nih.govmdpi.com, direct studies focusing on this compound as a corticotropin-releasing factor receptor antagonist are not prominent in the current body of scientific literature. The primary therapeutic investigations of this compound have centered on other pharmacological activities.

Antitumoral and Photodynamic Research Applications

This compound, a naturally occurring naphthodianthrone found in Hypericum species, has garnered significant attention for its potential applications in oncology, primarily due to its potent photodynamic properties researchgate.netnih.gov. Photodynamic therapy (PDT) is a therapeutic strategy that utilizes a photosensitizing agent, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can selectively destroy cancer cells frontiersin.orgbiointerfaceresearch.commdpi.com.

Photodynamic Activity and Reactive Oxygen Species Generation

The antitumoral effects of this compound are intrinsically linked to its capabilities as a photosensitizer. nih.gov Upon activation by light of a specific wavelength, this compound can generate highly reactive oxygen species (ROS), including singlet oxygen and superoxide (B77818) anions nih.govresearchgate.net. These ROS are highly cytotoxic and can induce oxidative damage to cellular components, leading to cell death mdpi.com. This mechanism forms the basis of its application in photodynamic therapy (PDT) for various cancers nih.govthieme-connect.com. The photodynamic efficacy of related compounds like hypericin has been shown to be dependent on factors such as the timing of light administration relative to the compound's distribution in the tumor tissue, suggesting that vascular damage can be a primary effect nih.govresearchgate.net.

Research on Induction of Apoptosis and Necrosis in Cancer Cells

Photoactivated this compound has been demonstrated to induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in cancer cells nih.govnih.gov. In a study on human leukemic lymphoma cells (Jurkat), photoactivated this compound led to a dose-dependent inhibition of cell proliferation and an increase in DNA fragmentation, a hallmark of apoptosis nih.gov. The mode of cell death induced by photodynamic therapy can be influenced by the concentration of the photosensitizer and the light dose biointerfaceresearch.com. While apoptosis is often the preferred mechanism for cancer therapy due to its controlled nature that avoids inflammation, the induction of necrosis can also contribute to tumor destruction researchgate.netyoutube.com.

Cell LineCompoundEffectConcentration/ConditionsReference
Jurkat (human leukemic lymphoma)This compoundInhibition of cell proliferation, induction of apoptosis (DNA fragmentation)Photoactivated, dose-dependent (IC50 of 200 ng/mL) nih.gov
Jurkat (human leukemic lymphoma)HypericinInhibition of cell proliferation, induction of apoptosis (DNA fragmentation)Photoactivated, dose-dependent (IC50 of 100 ng/mL) nih.gov

Enzyme Inhibition in Cancer-Related Pathways (e.g., Thioredoxin Reductase, CYP1A1)

Beyond its photodynamic activity, this compound has been shown to inhibit key enzymes involved in cancer-related pathways.

Thioredoxin Reductase (TrxR)

The thioredoxin system, which includes thioredoxin reductase (TrxR), is crucial for maintaining cellular redox balance and is often overexpressed in cancer cells, making it a viable therapeutic target nih.govnih.gov. This compound has been identified as a potent inhibitor of both cytosolic (TrxR1) and mitochondrial (TrxR2) thioredoxin reductases nih.gov. Studies have shown that this compound is significantly more effective at inhibiting TrxR1 than its structural relative, hypericin nih.gov. Molecular modeling suggests that these compounds bind to the NADPH-binding pocket of the enzyme nih.gov. The inhibition of TrxR by this compound can disrupt cancer cell redox homeostasis, potentially contributing to its anticancer effects nih.govnih.govuni-muenster.de.

Inhibition of Thioredoxin Reductase Isoforms by this compound and Hypericin

Compound Enzyme IC50 Value (µM)
This compound TrxR1 4.40
TrxR2 7.45
Hypericin TrxR1 157.08
TrxR2 43.12

Data from Sorrentino et al. (2011) nih.gov

Cytochrome P450 1A1 (CYP1A1)

Cytochrome P450 enzymes are involved in the metabolism of various compounds, including carcinogens and anticancer drugs. While direct studies on this compound's inhibition of CYP1A1 are limited, research on constituents of St. John's Wort (Hypericum perforatum) has shown that other compounds within the extract, such as hypericin and certain flavonoids, can inhibit various CYP enzymes, including CYP1A1 researchgate.netnih.gov. This indicates a potential for constituents of Hypericum extracts to be involved in drug-enzyme interactions.

Anti-inflammatory Investigations

This compound has been identified as a contributor to the anti-inflammatory properties of Hypericum perforatum extracts nih.govresearchgate.net. Chronic inflammation is implicated in a variety of diseases, and the modulation of inflammatory pathways is a key area of therapeutic research youtube.com.

Research on Modulation of Prostaglandin (B15479496) E2 Production

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and swelling nih.gov. Its production is catalyzed by cyclooxygenase (COX) enzymes nih.govnih.gov. Research has shown that this compound, particularly when activated by light, can inhibit the production of PGE2 in mouse macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS) nih.govnih.govnih.gov.

In one study, a combination of four constituents from a Hypericum perforatum fraction, including this compound, was shown to account for the majority of the fraction's inhibitory activity on PGE2 production when light-activated. Light-activated this compound was found to be a necessary component for this effect nih.govnih.gov. The anti-inflammatory activity of Hypericum extracts containing this compound was observed to be light-independent in some contexts, suggesting multiple mechanisms of action nih.gov. The inhibition of PGE2 production points to the potential of this compound in modulating inflammatory responses nih.govresearchgate.netnih.govnih.gov.

Studies on Role in Inflammatory Signaling Pathways (e.g., SOCS3 Expression)

Suppressor of cytokine signaling 3 (SOCS3) is a critical endogenous negative regulator of the JAK/STAT signaling pathway, which is pivotal in inflammatory conditions. nih.gov The expression of SOCS3 is induced by cytokine signaling and acts as a feedback inhibitor to control the intensity and duration of the inflammatory response. frontiersin.org It primarily functions by inhibiting the activation of STAT3, a key transcription factor for pro-inflammatory genes. frontiersin.org Research indicates that SOCS3 expression levels often correlate with the severity of inflammation and the presence of proinflammatory cytokines. nih.gov

Studies investigating the anti-inflammatory properties of constituents from Hypericum perforatum have identified this compound as a compound whose mechanism of action is linked to the activation of SOCS3. nih.gov In research utilizing lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound demonstrated a significant ability to inhibit the production of key inflammatory mediators, namely Prostaglandin E2 (PGE2) and Nitric Oxide (NO). nih.gov

Crucially, this anti-inflammatory activity was found to be dependent on the expression of SOCS3. nih.gov When SOCS3 was silenced (knockdown), the inhibitory effects of this compound on PGE2 and NO were lost, indicating that SOCS3 activation is a necessary step in its anti-inflammatory pathway. nih.gov This suggests that this compound exerts its effects, at least in part, by upregulating this key negative regulator of cytokine signaling. nih.gov While this compound was the primary contributor to PGE2 and NO inhibition among the studied compounds, its effect on cytokines like IL-1β and TNF-α appeared to involve alternative mechanisms not reliant on SOCS3. nih.gov

The following table summarizes the research findings on this compound's role in the SOCS3 inflammatory signaling pathway.

CompoundConditionKey Inflammatory MediatorsRole of SOCS3Research Finding
This compound LPS-induced macrophage inflammationProstaglandin E2 (PGE2), Nitric Oxide (NO)DependentThe inhibitory effect of this compound on PGE2 and NO production was lost upon SOCS3 knockdown. nih.gov
This compound LPS-induced macrophage inflammationInterleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α)IndependentInhibition of these cytokines occurred through mechanisms other than SOCS3 elevation. nih.gov

Cholinesterase Inhibitory Potential and Neuroprotective Research

Cholinesterase inhibitors are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine and represent a primary therapeutic strategy for neurological conditions such as Alzheimer's disease. semanticscholar.orgnih.gov Research into natural sources for such inhibitors has included investigations into Hypericum perforatum and its bioactive constituents. nih.gov

Extracts from Hypericum perforatum, which contain this compound as a major component, have demonstrated neuroprotective activities. nih.gov For instance, alcoholic extracts and fractions rich in bianthraquinones (the chemical class of this compound) have shown a protective effect against neuronal degeneration induced by amyloid-β peptide, a key factor in the pathology of Alzheimer's disease. nih.gov While direct studies isolating this compound's effect on cholinesterase are limited, a methanol (B129727) extract of H. perforatum was found to exert significant acetylcholinesterase inhibition. nih.gov

Beyond cholinesterase inhibition, broader neuroprotective research has highlighted the potential of naphthodianthrones like this compound. researchgate.net These compounds are believed to contribute to the antidepressant effects of H. perforatum, which may involve mechanisms such as the inhibition of monoamine oxidase, an enzyme that breaks down neurotransmitters like serotonin and dopamine. researchgate.net

The table below outlines the findings related to the neuroprotective and cholinesterase inhibitory research associated with extracts containing this compound.

Research AreaSubject of StudyActivity InvestigatedKey Findings
Neuroprotection H. perforatum alcoholic extract and bianthraquinone-rich fractionsProtection against Amyloid-β induced toxicityThe extract and fractions demonstrated neuroprotective activity, suggesting relevance for preventing neuronal degeneration. nih.gov
Cholinesterase Inhibition H. perforatum methanol extractAcetylcholinesterase (AChE) InhibitionThe extract showed 49.54 ± 4.44% inhibition of acetylcholinesterase. nih.gov
Neurotransmitter Modulation This compound (as a major component of H. perforatum)Antidepressant ActionContributes to antidepressant effects, potentially through mechanisms like monoamine oxidase inhibition. researchgate.net

Molecular and Cellular Mechanisms of Action

Photoreactivity and Light-Dependent Biological Effects

Pseudohypericin, a naphthodianthrone, is recognized for its significant photoreactive properties. nih.gov When exposed to light, particularly in the visible spectrum, it becomes a potent photosensitizing agent. nih.govmdpi.com This photoreactivity is central to many of its biological effects, including its antiviral and cytotoxic activities. nih.govnih.gov

Upon light absorption, this compound can transition to an excited triplet state. In the presence of molecular oxygen, this excited molecule can transfer its energy to oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS). nih.govnih.gov This process, known as a Type II photodynamic reaction, is a key mechanism behind its light-dependent bioactivities. The production of these ROS can lead to oxidative damage to cellular components such as lipids, proteins, and nucleic acids, ultimately inducing cytotoxicity. nih.govnih.gov

The antiviral activity of this compound is notably enhanced by light exposure. nih.gov This light-dependent effect is attributed to the generation of singlet oxygen, which can directly damage viral components. nih.gov For instance, the photoactivation of this compound has been shown to inactivate enveloped viruses by damaging their lipid envelopes and viral proteins, thereby preventing viral fusion with host cells. nih.gov While some studies suggest that this compound may possess some biological activity in the absence of light, its potency is significantly amplified upon illumination. nih.govnih.gov

Molecular Mechanisms of Direct Viral Inactivation and Replication Interference

This compound exhibits a multifaceted approach to combating viral infections, involving both direct inactivation of viral particles and interference with various stages of the viral replication cycle. nih.govbibalex.org

A significant aspect of this compound's antiretroviral activity is its ability to disrupt the late stages of viral replication, specifically the assembly and maturation of new virions. nih.govbibalex.org Studies have shown that in the presence of this compound, virus-producing cells release particles with immature or abnormally assembled cores. nih.gov This suggests that the compound may interfere with the processing of viral precursor polyproteins, such as the gag-encoded polyproteins in retroviruses, which are essential for the formation of a mature and infectious viral core. nih.gov Consequently, the virions released from treated cells often lack detectable reverse transcriptase activity, rendering them non-infectious. nih.gov

In addition to disrupting virion assembly, this compound can also impact earlier stages of viral replication, such as protein synthesis and the budding of new virus particles from the host cell. pnas.org While the precise mechanisms are still under investigation, it is proposed that this compound may interfere with the translation of viral mRNA or the transport of viral proteins to the cell surface, where budding occurs. pnas.org The budding process itself, a critical step for the release of many enveloped viruses, can be hampered by the compound's activity. nih.gov By affecting these crucial steps, this compound effectively reduces the production and release of new, infectious viral particles. bibalex.org

Enzyme Target Identification and Characterization Studies

Research into the molecular targets of this compound has identified several enzymes that are inhibited by this compound, providing insight into its mechanisms of action. A notable target is Protein Kinase C (PKC) , a family of enzymes involved in various cellular signaling pathways. nih.govsigmaaldrich.com

Studies have demonstrated that this compound can specifically inhibit PKC. bibalex.orgnih.gov The IC50 value for this compound's inhibition of PKC has been reported to be 15 micrograms/ml. nih.gov The inhibition of PKC is significant because this enzyme is involved in signal transduction pathways that can be hijacked by viruses during infection. nih.gov Therefore, the antiretroviral activity of this compound may be, in part, attributable to its inhibition of PKC-mediated phosphorylation events that are crucial for the viral life cycle. nih.gov

Beyond PKC, this compound's impact on other enzymes has been explored in the context of inflammation. In light-activated conditions, this compound has been shown to be a necessary component in a system that inhibits enzymes involved in the prostaglandin (B15479496) E2 (PGE2) inflammatory pathway, such as lipoxygenase and cytosolic phospholipase A2. nih.govnih.gov

Enzyme TargetReported Effect of this compoundIC50Potential Implication
Protein Kinase C (PKC)Inhibition15 µg/mLAntiretroviral activity
LipoxygenaseInhibition (light-activated, as part of a multi-component system)Not specifiedAnti-inflammatory activity
Cytosolic Phospholipase A2Inhibition (light-activated, as part of a multi-component system)Not specifiedAnti-inflammatory activity

Receptor Interaction Studies and Binding Affinities

Investigations into the interaction of this compound with cellular receptors have revealed affinities for certain receptor types, suggesting additional mechanisms for its pharmacological effects.

This compound has demonstrated a strong affinity for dopamine (B1211576) D3 and D4 receptors , with binding inhibitions of approximately 80%. scialert.net This indicates a potential role for this compound in modulating dopaminergic signaling pathways.

In contrast, its interaction with muscarinic cholinergic receptors appears to be weak. At a concentration of 1 µM, this compound showed only a weak inhibition (27%) of the human M1 (hM1) muscarinic receptor, with even lower inhibition observed for other muscarinic receptor subtypes. scialert.net Significant muscarinic receptor affinity was not observed at concentrations lower than 10 µM. scialert.netresearchgate.net Similarly, studies have not found any significant binding inhibition for nicotinic receptors. researchgate.netunifi.it

The binding of this compound to these G-protein coupled receptors (GPCRs) like the dopamine and muscarinic receptors suggests that its biological activities may extend beyond its well-documented antiviral and photodynamic effects, potentially influencing neurotransmitter systems. scialert.net

Receptor TargetBinding Affinity/InhibitionConcentration
Dopamine D3 Receptor~80% inhibitionNot specified
Dopamine D4 Receptor~80% inhibitionNot specified
Human Muscarinic M1 Receptor~27% inhibition1 µM
Other Muscarinic Receptors< 10-15% inhibition1 µM
Nicotinic ReceptorsNo significant inhibitionNot specified

Impact on Cellular Pathways and Signal Transduction

This compound exerts its influence on a variety of cellular pathways and signal transduction cascades, contributing to its diverse biological activities. Its ability to inhibit Protein Kinase C (PKC) directly impacts signal transduction, as PKC is a crucial enzyme in many cellular processes. bibalex.orgnih.gov The inhibition of PKC can disrupt the normal signaling events within a cell, which may be particularly relevant to its antiretroviral effects, as some viruses rely on host cell signaling for their replication. nih.gov

Furthermore, in the context of inflammation, light-activated this compound plays a necessary role in a multi-component system that inhibits the prostaglandin E2 (PGE2) pathway . nih.govnih.gov This system has been shown to inhibit lipoxygenase and cytosolic phospholipase A2, key enzymes in the production of pro-inflammatory mediators. nih.govnih.gov The same system was also found to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.govnih.gov

The involvement of this compound in modulating these pathways highlights its potential to influence cellular responses to various stimuli, including viral infections and inflammatory signals. The dysregulation of signaling pathways like the mitogen-activated protein kinase (MAPK) pathway is implicated in various diseases, and compounds that can modulate these pathways are of significant interest. jcpres.comdovepress.com

Reactive Oxygen Species-Mediated Cellular Responses

A primary mechanism underpinning the biological effects of this compound, particularly in the context of photodynamic therapy (PDT), is the generation of reactive oxygen species (ROS). nih.govmdpi.comyoutube.com When activated by light, this compound acts as a photosensitizer, transferring energy to molecular oxygen to produce highly reactive singlet oxygen and other ROS, such as superoxide (B77818) anions and hydroxyl radicals. youtube.comscispace.com

This rapid and localized increase in intracellular ROS overwhelms the cellular antioxidant defense systems, leading to oxidative stress. scispace.com The consequences of this oxidative onslaught are widespread, causing damage to critical cellular macromolecules including lipids, proteins, and DNA. nih.gov This damage disrupts cellular homeostasis and triggers a cascade of signaling events that can ultimately lead to cell death. nih.govmdpi.com The cytotoxic effect of photoactivated this compound is directly linked to its capacity to generate these damaging ROS. nih.gov

FindingOrganism/Cell LineKey OutcomeReference
Photoactivated this compound induces dose-dependent inhibition of cell proliferation.Human leukemic lymphoma cells (Jurkat)Demonstrates the cytotoxic potential of this compound upon light activation. nih.gov
Photodynamic therapy (PDT) with photosensitizers like this compound generates ROS.General Cancer ModelsROS production is a primary mechanism of PDT-induced cancer cell death. nih.govmdpi.com
Excited-state photosensitizers can form superoxide anion radicals.General PDT ModelsThis contributes to the overall burden of reactive oxygen species. scispace.com

Apoptosis Induction Pathways and Regulators

This compound is a potent inducer of apoptosis, or programmed cell death, particularly when photoactivated. nih.gov The primary pathway implicated in this compound-induced apoptosis is the intrinsic, or mitochondrial, pathway. youtube.comfrontiersin.org This process is initiated by the ROS-induced damage to mitochondria.

Key molecular events in this pathway include:

BAX Translocation: The pro-apoptotic protein BAX translocates from the cytosol to the outer mitochondrial membrane. frontiersin.orgnih.gov

Mitochondrial Outer Membrane Permeabilization (MOMP): The integration of BAX into the mitochondrial membrane leads to the formation of pores, compromising its integrity. youtube.com

Cytochrome c Release: The permeabilization of the mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytoplasm. youtube.comnih.govbohrium.com

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. youtube.comnih.gov Caspase-9 then activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell. frontiersin.orgnih.gov

Studies have shown a dose-dependent increase in DNA fragmentation, a hallmark of apoptosis, following treatment with photoactivated this compound. nih.gov

RegulatorRole in this compound-Induced ApoptosisGeneral FunctionReference
BAX Translocates to mitochondria, initiating membrane permeabilization.Pro-apoptotic protein that promotes cytochrome c release. frontiersin.orgnih.gov
Cytochrome c Released from mitochondria into the cytosol upon BAX activation.Binds to Apaf-1 to form the apoptosome and activate caspases. youtube.comnih.govbohrium.com
Caspases Activated downstream of cytochrome c release, executing apoptosis.A family of proteases that dismantle the cell during apoptosis. frontiersin.orgnih.gov

Suppressor of Cytokine Signaling 3 (SOCS3) Potentiation

Beyond its pro-apoptotic effects, this compound also exhibits anti-inflammatory properties. A key mechanism in this regard is its ability to potentiate the activity of Suppressor of Cytokine Signaling 3 (SOCS3). nih.govnih.gov SOCS3 is a critical negative feedback regulator of cytokine signaling pathways, including those activated by pro-inflammatory cytokines like interleukin-6 (IL-6). d-nb.inforu.nl

Research has demonstrated that this compound, as a major component of a four-compound system from Hypericum perforatum, inhibits the production of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). nih.govnih.gov Crucially, this inhibitory effect is dependent on the activation of SOCS3. nih.govnih.gov In studies where SOCS3 expression was knocked down using siRNA, the anti-inflammatory activity of this compound was significantly compromised. nih.govnih.gov This indicates that this compound's ability to quell inflammatory responses is, at least in part, mediated by its potentiation of the SOCS3 signaling pathway. nih.govaacrjournals.org

FindingCell LineKey OutcomeReference
This compound is a major contributor to PGE2 and NO inhibition.RAW 264.7 macrophagesThis activity was lost with SOCS3 knockdown. nih.govnih.gov
A 4-compound system from H. perforatum inhibited LPS-induced PGE2 and NO.RAW 264.7 macrophagesThis inhibition was found to be dependent on SOCS3 activation. nih.govnih.gov
SOCS3 knockdown compromised the inhibitory effect of treatments containing this compound.RAW 264.7 macrophagesDemonstrates the necessity of SOCS3 for this compound's anti-inflammatory action. nih.gov

Interaction with Biological Matrices and Implications for Cellular Uptake

The interaction of this compound with biological matrices, such as plasma proteins and cell membranes, is a critical determinant of its bioavailability, cellular uptake, and ultimately, its biological activity. As a lipophilic molecule, this compound's journey through the aqueous environment of the bloodstream and its entry into cells are governed by complex biophysicochemical interactions.

Upon entering the bloodstream, this compound is likely to bind to plasma proteins, particularly albumin. mdpi.com This binding is a key factor in its pharmacokinetics, influencing its distribution, metabolism, and elimination. mdpi.com The interaction with plasma proteins can also affect the concentration of free, unbound this compound available to enter cells.

The cellular uptake of this compound and similar photosensitizers is an energy-dependent process that can occur through several mechanisms, including passive diffusion, endocytosis, and pinocytosis. researchgate.netmdpi.com The specific pathway can be influenced by the cell type and the physicochemical properties of the compound. beilstein-journals.org The positive charge that can be a feature of related molecules enhances interaction with negatively charged components of the cell membrane, such as glycosaminoglycans (GAGs), which can facilitate internalization. mdpi.com Once inside the cell, the subcellular localization of this compound is crucial for its therapeutic effect, particularly for PDT, where its accumulation in the mitochondria amplifies its apoptotic efficacy.

Uptake MechanismDescriptionRelevance to this compound
Passive Diffusion Movement across the cell membrane down a concentration gradient.As a lipophilic molecule, this is a likely mechanism of entry.
Endocytosis Engulfment of substances by the cell membrane to form a vesicle.A common pathway for nanoparticle and photosensitizer uptake. mdpi.combeilstein-journals.org
Pinocytosis A type of endocytosis involving the ingestion of fluid and solutes.A potential route for this compound to enter cells. researchgate.net

Comparative Studies with Hypericin

Comparative Analysis of Biological Activities and Efficacy

Pseudohypericin and its close structural analog, hypericin (B1674126), are two of the principal naphthodianthrones found in Hypericum species, most notably Hypericum perforatum (St. John's Wort). Both compounds are recognized for a spectrum of shared biological activities, including antiviral, antidepressant, and photodynamic properties. tandfonline.com However, research indicates variations in their efficacy across these therapeutic areas.

In the realm of photodynamic therapy (PDT), where a compound (photosensitizer) is activated by light to induce cell death, hypericin is generally considered one of the most powerful photosensitizers found in nature. nih.govfrontiersin.org Comparative studies have shown that while this compound also possesses photocytotoxic effects, it appears to be less effective than hypericin. nih.gov This difference in efficacy is thought to be related to factors influencing how the molecules interact with and enter cells. nih.gov Both hypericin and this compound have demonstrated the ability to generate reactive oxygen species upon light irradiation, a key mechanism in their photodynamic action. nih.gov

A notable distinction in their biological profiles lies in their potential as cholinesterase inhibitors, an area of interest for neurodegenerative diseases like Alzheimer's. Docking studies and in vitro research suggest that this compound may be a more potent cholinesterase inhibitor than hypericin. mdpi.com This enhanced activity is attributed to its specific molecular structure. mdpi.com

Table 1: Comparative Biological Activities of this compound and Hypericin

Biological Activity This compound Hypericin Key Findings
Photodynamic Activity Effective More Effective Hypericin is considered a more potent photosensitizer, potentially due to better cellular uptake. nih.gov
Antiviral Activity Active Active Both compounds show activity against various viruses, including retroviruses. ajol.infothejas.com.pk
Antidepressant Activity Contributory Contributory Both contribute to the antidepressant effect of Hypericum extracts, though hyperforin (B191548) is now considered a major active component. tandfonline.combrieflands.com this compound selectively antagonizes CRF. mdpi.com

| Cholinesterase Inhibition | Potent Inhibitor | Inhibitor | this compound shows stronger inhibitory activity, particularly against Butyrylcholinesterase (BChE), due to its molecular structure. mdpi.com |

Differential Molecular Interactions and Cellular Uptake Mechanisms

The structural difference between this compound and hypericin is subtle yet significant, dictating their physicochemical properties and, consequently, their molecular interactions and cellular uptake. The key distinction is the presence of a hydroxylmethyl group (-CH₂OH) in this compound in place of a methyl group (-CH₃) in hypericin. mdpi.com This substitution renders this compound a more hydrophilic molecule compared to the more lipophilic hypericin. mdpi.com

This difference in polarity influences how the two compounds behave in biological systems. The reduced photocytotoxic efficacy of this compound compared to hypericin has been attributed to a decreased uptake by cells. nih.gov It is hypothesized that the more hydrophilic nature of this compound may lead to irreversible interactions with serum constituents, which in turn hinders its passage into the cells. nih.gov The precise mechanisms of cellular uptake for hypericin itself are not fully elucidated but are thought to involve processes like temperature-dependent diffusion, partitioning, and endocytosis. frontiersin.orgfrontiersin.org Once inside the cell, hypericin is known to accumulate in the membranes of organelles such as the endoplasmic reticulum, Golgi apparatus, and mitochondria. frontiersin.org

Conversely, the additional hydroxyl group in this compound can be advantageous for certain molecular interactions. In computational docking studies examining cholinesterase inhibition, this functional group is believed to enable the formation of strong hydrogen bonds within the enzymatic pocket of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com This enhanced binding affinity, particularly with amino acid residues like Serine 194 in the enzyme's active center, is proposed as the reason for this compound's superior inhibitory activity compared to hypericin in this context. mdpi.com

Table 2: Molecular and Cellular Interaction Differences

Feature This compound Hypericin Implication
Key Structural Group Hydroxymethyl (-CH₂OH) Methyl (-CH₃) This single difference underlies the variations in their properties. mdpi.com
Polarity More Hydrophilic More Lipophilic Affects solubility, interaction with serum proteins, and cellular permeability. nih.govmdpi.com
Cellular Uptake Decreased Increased The lower uptake of this compound is believed to reduce its photodynamic efficacy. nih.gov

| Enzymatic Interaction | Forms strong H-bonds | Forms weaker bonds | The -CH₂OH group of this compound allows for stronger hydrogen bonding in enzyme active sites, enhancing its inhibitory potential (e.g., cholinesterase). mdpi.com |

Relative Abundance and Contribution to Hypericum Extract Activity

In chemical analyses of Hypericum extracts, particularly from H. perforatum, this compound is frequently found to be the more abundant of the two principal naphthodianthrones. researchgate.net Reports indicate that the concentration of this compound can be two to three times higher than that of hypericin. researchgate.net For instance, one quantitative analysis of an ethanolic Hypericum perforatum extract reported a this compound concentration of 155.38 µg/mL compared to 57.77 µg/mL for hypericin. mdpi.com The relative abundance of these compounds can, however, vary depending on the plant population, the specific plant parts analyzed (flowers typically have the highest concentrations), and the phenological stage at the time of harvest. researchgate.net

Despite the prominence of hyperforin in antidepressant mechanisms, the prevailing scientific view is that the therapeutic efficacy of Hypericum extracts is not due to a single component but rather the result of a synergistic or cumulative effect of its many bioactive constituents. niscpr.res.innih.govmdpi.com This includes the combined action of naphthodianthrones (this compound and hypericin), phloroglucinols, and a wide array of flavonoids. tandfonline.comnih.gov Therefore, while this compound is present in significant quantities, its contribution is best understood as part of a complex interplay of multiple active compounds that define the extract's pharmacological profile. mdpi.com

Research Gaps and Future Directions

Further Elucidation of the Complete Biosynthetic Pathways

The biosynthesis of pseudohypericin is not yet fully understood, presenting a significant research gap. It is presumed to originate from the polyketide pathway, similar to its close relative, hypericin (B1674126). mdpi.com This proposed pathway begins with the condensation of one acetyl-CoA molecule with seven malonyl-CoA molecules, forming an octaketide chain. mdpi.com Subsequent cyclizations and decarboxylation are thought to lead to the formation of emodin (B1671224) anthrone (B1665570), a key precursor. mdpi.com

From emodin anthrone, the pathway to this compound is thought to diverge from that of hypericin. It is hypothesized that protothis compound (B150504) is the direct biosynthetic precursor, which is then converted to this compound upon exposure to light. mdpi.com However, the specific enzymatic steps and intermediate molecules involved in the conversion of emodin anthrone to protothis compound remain largely uncharacterized. The enzymes responsible for the oxidative coupling and subsequent modifications that distinguish this compound from hypericin have not been definitively identified. nih.govmaxapress.com Although research has identified octaketide synthase (OKS) and phenoloxidative coupling proteins (POCP) as likely participants in the broader hypericin pathway, their precise roles and the factors ensuring the correct cyclization for this compound are still under investigation. nih.govnih.gov Closing these knowledge gaps is crucial for potential biotechnological production and for understanding the regulation of its synthesis in the plant. researchgate.net

Comprehensive Pharmacodynamic Profiling and Systems Biology Approaches

While initial pharmacokinetic studies have been conducted, a comprehensive pharmacodynamic profile of this compound is lacking. medscape.com Existing research provides some insight into its absorption, distribution, and elimination. For instance, after oral administration of a Hypericum extract, this compound exhibits a shorter lag time for absorption (approximately 0.4 hours) compared to hypericin (1.9 hours). researchgate.netasm.org Its elimination half-life has been reported to be around 24.8 hours. researchgate.net

Table 1: Pharmacokinetic Parameters of this compound (Single Dose)

Parameter Value
Lag Time (t_lag) ~0.4 hours
Absorption Half-life ~1.3 hours
Distribution Half-life ~1.4 hours
Elimination Half-life ~24.8 hours
Volume of Distribution (steady state) ~39.3 Liters
Total Clearance ~43.3 ml/min

Source: Data derived from studies on St. John's Wort extract LI 160. researchgate.netasm.org

Advanced Mechanistic Investigations at the Molecular and Sub-cellular Levels

The precise molecular and subcellular mechanisms underlying this compound's observed biological activities require more advanced investigation. It is known to possess antiviral, anti-inflammatory, and photosensitizing properties. wikipedia.orgnih.gov

In terms of antiviral activity, early studies suggested that this compound can interfere with the assembly of retroviral particles or the processing of viral proteins essential for maturation. pnas.org However, the specific host or viral proteins it interacts with to exert this effect are not well defined.

Its anti-inflammatory action has been linked to the light-activated inhibition of prostaglandin (B15479496) E2 (PGE2) production. nih.gov This effect is thought to occur through the modulation of enzymes like cyclooxygenase-2 (COX-2). maxapress.com Further research is needed to detail the signaling cascades involved and to determine if other inflammatory pathways are affected.

As a photosensitizer, this compound, like hypericin, is believed to generate reactive oxygen species (ROS) upon light activation, which can induce cellular damage and apoptosis. nih.gov This mechanism is of particular interest for applications in photodynamic therapy. mdpi.com Advanced microscopic and molecular techniques are needed to track its subcellular localization and the precise sequence of events following photoactivation.

Rational Design and Synthesis of Novel this compound Derivatives for Enhanced Activity

The rational design and synthesis of novel this compound derivatives represent a promising but underexplored area. While research into modifying the hypericin molecule exists, similar efforts focused specifically on this compound are not widely reported. mdpi.com The principles applied to hypericin could, however, serve as a blueprint. For example, the methyl groups on the core structure can act as "anchors" for adding other chemical groups, such as heterocyclic rings. mdpi.com This strategy allows for the modification of the molecule's properties without altering the fundamental photophysical activity of the core chromophore. mdpi.com

By creating new derivatives, it may be possible to enhance specific attributes of this compound, such as its solubility, target specificity, or photodynamic efficiency. nih.gov For instance, modifications could be designed to improve its uptake by specific cells or to fine-tune its light-absorption spectrum for therapeutic applications. nih.govnih.gov This rational design approach, supported by computational modeling, could lead to the development of new agents with superior activity and fewer side effects compared to the parent compound. mdpi.com

Exploration of this compound Synergy with Other Bioactive Compounds

A crucial area for future research is the synergistic effect of this compound with other bioactive compounds. Evidence suggests that the activity of Hypericum extracts is not due to a single component but rather the combined action of multiple constituents. nih.gov

A key study demonstrated that a combination of four compounds from a Hypericum perforatum fraction—this compound, quercetin, amentoflavone, and chlorogenic acid—worked together to reduce lipopolysaccharide (LPS)-induced PGE2 production in macrophage cells. nih.gov The effect of this four-component system was comparable to that of the entire plant fraction, suggesting a strong synergistic interaction. nih.gov Notably, in this system, this compound required light activation to contribute to the anti-inflammatory effect. nih.gov

Further exploration of these synergistic relationships is vital. Identifying which compounds work best with this compound and understanding the mechanisms behind their synergy could lead to the development of more effective, multi-component botanical therapies. mdpi.comnih.gov

Table 2: Components of a Synergistic Anti-inflammatory System

Compound Class
This compound Naphthodianthrone
Quercetin Flavonoid
Amentoflavone Biflavonoid
Chlorogenic acid Phenolic acid

Source: Identified in a bioactivity-guided fractionation study of Hypericum perforatum. nih.gov

Q & A

Q. What are the established pharmacological mechanisms of pseudohypericin, and what experimental methodologies are used to validate them?

this compound exhibits antiviral activity by disrupting retroviral assembly and directly inactivating mature virions, as demonstrated through electron microscopy and reverse transcriptase assays . It also inhibits 5-lipoxygenase (5-LO) in leukotriene biosynthesis and thioredoxin reductases (TrxR1/TrxR2), validated via enzyme inhibition assays and concentration-dependent IC50 measurements . Key methodologies include:

  • In vitro viral replication models : LP-BM5 murine immunodeficiency virus studies to assess viremia suppression .
  • Enzyme kinetics : Fluorometric assays for TrxR inhibition using NADPH oxidation rates .
  • Molecular interaction studies : Fluorescence quenching and competitive binding assays for 5-LO inhibition .

Q. How can researchers standardize this compound quantification in plant extracts, and what analytical challenges exist?

Liquid chromatography–tandem mass spectrometry (LC–MS/MS) is the gold standard for quantifying this compound due to its sensitivity (LOD: 0.1–0.5 ng/mL) and specificity in complex matrices . Challenges include:

  • Matrix interference : Co-eluting metabolites like hypericin require chiral stationary phases (e.g., Chiralpak IC) for separation .
  • Calibration curves : Linear ranges (e.g., 1–1000 ng/mL) must account for photodegradation, requiring darkroom sample preparation .

Q. What factors influence this compound biosynthesis in Hypericum species, and how can these be controlled in experimental designs?

Ontogenetic and morphogenetic variability significantly affect this compound content. Key factors include:

  • Growth conditions : Light exposure, soil pH, and altitude alter secondary metabolite production .
  • Harvest timing : Peak biosynthesis occurs during flowering stages, as shown in H. triquetrifolium field studies .
  • Population genetics : Chemotypic variations between wild and cultivated strains require genotyping (e.g., SSR markers) .

Advanced Research Questions

Q. How can contradictory data on this compound’s anti-inflammatory mechanisms (e.g., 5-LO inhibition vs. Cys-LT receptor antagonism) be resolved?

Discrepancies arise from divergent experimental models (e.g., isolated enzymes vs. whole-cell assays). Methodological recommendations:

  • Dose-response profiling : Compare IC50 values across systems to identify context-dependent effects .
  • Knockout models : Use 5-LO-deficient cells to isolate this compound’s direct receptor interactions .
  • Systematic reviews : Meta-analyses of existing datasets (e.g., biochemical vs. pharmacological studies) to reconcile mechanisms .

Q. What are the limitations of in vivo versus in vitro models for studying this compound’s antiviral efficacy?

  • In vivo limitations : Murine retrovirus models (e.g., Friend virus) may not fully recapitulate human pharmacokinetics due to metabolic differences .
  • In vitro limitations : Cell-free virion inactivation assays lack host immune system interactions, necessitating complementary ex vivo lymph node cultures .

Q. How can this compound be integrated into combination therapies, and what synergies have been observed experimentally?

this compound enhances spinal cord injury recovery in mice when combined with zafirlukast (a Cys-LT antagonist), as shown by improved motor function and reduced inflammation via IL-6/TNF-α suppression . Methodologies include:

  • Isobologram analysis : Quantify synergistic effects using combination index (CI) values .
  • Multiplex cytokine profiling : Luminex assays to track inflammatory biomarker modulation .

Q. What computational strategies are effective for predicting this compound’s drug-likeness and target affinity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite for assessing binding to targets like MPXV-TMPK (Monkeypox thymidylate kinase) .
  • ADMET prediction : SwissADME or ADMETLab 2.0 to evaluate bioavailability and toxicity risks .

Q. How can researchers optimize bioactivity assays for this compound’s redox-modulating effects?

  • Thioredoxin reductase inhibition : Use DTNB (5,5’-dithiobis-2-nitrobenzoic acid) to monitor TrxR activity via spectrophotometric NADPH depletion .
  • ROS scavenging assays : Electron paramagnetic resonance (EPR) to quantify superoxide radical quenching .

Q. What molecular imprinting techniques improve this compound extraction specificity from plant matrices?

Non-covalent imprinting with acrylamide functional monomers and pentaerythritol triacrylate cross-linkers enhances selectivity (>90% recovery) in solid-phase extraction (SPE) . Validate via:

  • Scatchard analysis : Assess binding site homogeneity .
  • Cross-reactivity tests : Compare uptake against structural analogs (e.g., hypericin) .

Q. How can ontogenetic variability in this compound content be systematically mapped for pharmacognostic applications?

  • Longitudinal sampling : Collect Hypericum specimens at biweekly intervals across growth stages .
  • HPLC-DAD quantification : Pair with multivariate analysis (PCA) to correlate environmental factors with metabolite levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.